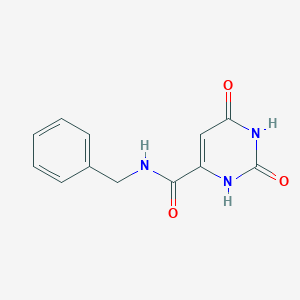
Trifluorometanosulfonato de isoquinolin-5-ilo
Descripción general
Descripción
Isoquinolin-5-yl Trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S . It is used for research and development purposes.
Molecular Structure Analysis
The molecular structure of Isoquinolin-5-yl Trifluoromethanesulfonate consists of a 2,2’:6’,2’'-terpyridine nucleus (tpy) with a pendant isoquinoline group (isq) bound at the central pyridine (py) ring . The tpy nucleus deviates slightly from planarity, while the isq group is rotated significantly out of this planar scheme .Physical And Chemical Properties Analysis
Isoquinolin-5-yl Trifluoromethanesulfonate has a molecular weight of 277.22 g/mol . More specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Síntesis de derivados de isoquinolina
Las isoquinolinas constituyen una clase importante de alcaloides naturales que demuestran una amplia gama de actividades biológicas . Por lo tanto, el desarrollo de nuevos métodos para la síntesis eficiente de isoquinolina y sus derivados ha atraído una atención considerable de químicos y farmacólogos . Trifluorometanosulfonato de isoquinolin-5-ilo se puede utilizar como material de partida o intermedio en estas síntesis.
Aplicaciones farmacéuticas
Los alcaloides de isoquinolina son compuestos heterocíclicos que contienen nitrógeno que se consideran componentes importantes de muchos productos biológicamente activos . Se utilizan como componentes de fármacos anticancerígenos, antimaláricos y algunos otros .
Aplicaciones agrícolas
Las isoquinolinas son esenciales en las ciencias agrícolas porque exhiben diversas bioactividades . Se pueden utilizar en el desarrollo de nuevos pesticidas o herbicidas.
Aplicaciones de la ciencia de los materiales
Las isoquinolinas también son importantes en la ciencia de los materiales porque exhiben propiedades físicas útiles . Por ejemplo, se pueden utilizar en el desarrollo de nuevos colorantes o pigmentos.
Isoquinolinas fluoradas
Las isoquinolinas fluoradas, es decir, compuestos híbridos con un marco de isoquinolina y un sustituyente de flúor, han atraído una gran atención . Tienen características únicas como actividades biológicas y propiedades de emisión de luz .
Diodos orgánicos emisores de luz (OLED)
Los derivados de isoquinolina fluorados se han utilizado en el desarrollo de diodos orgánicos emisores de luz (OLED) . La introducción de átomos de flúor a menudo causa propiedades de emisión de luz únicas
Direcciones Futuras
Isoquinolones, a related class of compounds, have versatile biological and physiological activities, and their synthetic methods have been recently developed greatly . This suggests potential future directions in the development of synthetic methods and exploration of biological activities for Isoquinolin-5-yl Trifluoromethanesulfonate.
Propiedades
IUPAC Name |
isoquinolin-5-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-3-1-2-7-6-14-5-4-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHGFLLEWTVYGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid](/img/structure/B190194.png)




![1-(Thieno[2,3-b]pyridin-5-yl)ethanone](/img/structure/B190204.png)



